Benzoic acid;ethane-1,2-diol
Overview
Description
“Benzoic acid;ethane-1,2-diol” refers to a combination of benzoic acid and ethane-1,2-diol (also known as ethylene glycol) . Benzoic acid is a simple aromatic carboxylic acid, while ethane-1,2-diol is a vicinal diol .
Synthesis Analysis
The synthesis of a compound involving benzoic acid and ethane-1,2-diol typically involves the formation of an ester linkage . A common example is the synthesis of polyesters, where an acid with two -COOH groups reacts with an alcohol with two -OH groups . The acid could be benzene-1,4-dicarboxylic acid and the alcohol could be ethane-1,2-diol .Molecular Structure Analysis
Ethylene glycol (ethane-1,2-diol) is an organic compound with the formula (CH2OH)2 . It is a vicinal diol, meaning the two -OH alcohol groups are adjacent on the carbon chain . The structure of a compound involving benzoic acid and ethane-1,2-diol would depend on the specific reaction and conditions .Chemical Reactions Analysis
The carbon-carbon bond cleavage of 1,2-diols is an important chemical transformation . Traditional stoichiometric and catalytic oxidation methods have been widely used for this transformation . Ethane-1,2-diol can also react with potassium manganate (VII) solution in the cold .Physical and Chemical Properties Analysis
Ethane-1,2-diol has a boiling point of 197.3 °C and a melting point of -12.9 °C . It is miscible with water and soluble in alcohols, ethyl acetate, THF, and dioxane .Mechanism of Action
The mechanism of action would depend on the specific reaction involving benzoic acid and ethane-1,2-diol. For example, in the synthesis of polyesters, the reaction often occurs with loss of a small byproduct, such as water, and generally combines two different components in an alternating structure .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzoic acid;ethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C2H6O2/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGSKZGXLUNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583762 | |
Record name | Benzoic acid--ethane-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72245-46-6, 85875-42-9 | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-benzoyl-.omega.-(benzoyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid--ethane-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.